molecular formula C4H8ClN B14648904 2-Buten-1-amine, 3-chloro- CAS No. 44391-38-0

2-Buten-1-amine, 3-chloro-

Cat. No.: B14648904
CAS No.: 44391-38-0
M. Wt: 105.56 g/mol
InChI Key: JKKBTAMRLCIUDD-UHFFFAOYSA-N
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Description

2-Buten-1-amine, 3-chloro- (CAS 56930-04-2), also known as (2E)-3-chloro-2-buten-1-amine, is an unsaturated chlorinated amine with the molecular formula C₄H₈ClN. It is primarily used as a laboratory chemical and an intermediate in organic synthesis . Its structure features a chloro substituent at the 3-position of the butenyl chain, which confers distinct reactivity and physical properties. The compound is classified under acute toxicity (oral, Category 4), skin irritation (Category 2), eye irritation (Category 2A), and respiratory tract irritation (Category 3) per GHS guidelines .

Properties

IUPAC Name

3-chlorobut-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN/c1-4(5)2-3-6/h2H,3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKBTAMRLCIUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395453
Record name 2-Buten-1-amine, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44391-38-0
Record name 2-Buten-1-amine, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-amine, 3-chloro- can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-buten-1-ol with ammonia or an amine under specific conditions. For instance, 3-chloro-2-buten-1-ol can be reacted with a solution of sodium amide in liquid ammonia, followed by the addition of ammonium chloride .

Industrial Production Methods

Industrial production of 2-Buten-1-amine, 3-chloro- typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

General Reactivity Profile

The molecule contains two key functional groups:

  • Primary amine (-NH₂) at position 1: Prone to nucleophilic reactions, alkylation, and acylation.

  • Chlorine (-Cl) at position 3: Likely participates in nucleophilic substitution (SN²) or elimination (E2) reactions.

The conjugated double bond (butenyl backbone) may further influence reactivity through resonance stabilization or allylic interactions.

Nucleophilic Substitution Reactions

The chlorine atom at position 3 can act as a leaving group in substitution reactions. Example pathways:

Reagent Conditions Product Mechanism
NaOH (aqueous)Heat, polar solvent3-hydroxy-2-buten-1-amineSN²
NH₃ (excess)High pressure, ethanol3-amino-2-buten-1-amineSN²
NaCNDMSO, 80°C3-cyano-2-buten-1-amineSN²

Key Considerations : Steric hindrance from the butenyl chain may slow substitution kinetics compared to simpler chloroalkanes.

Amine-Specific Reactions

The primary amine group can participate in:

Alkylation

  • Reaction with alkyl halides (e.g., CH₃I) yields secondary or tertiary amines.

  • Example:
    C H ClN+CH IC H ClN+HI\text{C H ClN}+\text{CH I}\rightarrow \text{C H ClN}+\text{HI}

Acylation

  • Treatment with acyl chlorides (e.g., acetyl chloride) forms amides:
    C H ClN+CH COClC H ClNO+HCl\text{C H ClN}+\text{CH COCl}\rightarrow \text{C H ClNO}+\text{HCl}

Condensation Reactions

  • With ketones or aldehydes, forms Schiff bases (imines):
    C H ClN+RCHOC H ClN CHR+H O\text{C H ClN}+\text{RCHO}\rightarrow \text{C H ClN CHR}+\text{H O}

Elimination Reactions

Under basic conditions, the chlorine may undergo β-elimination to form an alkene:

Base Conditions Product
KOH (alcoholic)Reflux, 120°C1-amino-1,3-butadiene
NaNH₂THF, -78°C1-amino-1,3-butadiene

Oxidation and Reduction

  • Oxidation : The amine group may oxidize to a nitro group (NO2-\text{NO}_2
    ) under strong oxidizing agents (e.g., KMnO₄/H⁺), though overoxidation to carboxylic acids is possible.

  • Reduction : Catalytic hydrogenation (H₂/Pd) could saturate the double bond, yielding 3-chlorobutane-1-amine.

Comparative Reactivity with Analogues

Compound Key Functional Groups Primary Reactivity
2-Buten-1-amine, 3-chloro--NH₂, -Cl, C=CNucleophilic substitution, alkylation
3-Chloro-2-buten-1-ol -OH, -Cl, C=COxidation, elimination
N,N-diethylbut-2-enamideAmide, C=CHydrolysis, cycloaddition

Scientific Research Applications

2-Buten-1-amine, 3-chloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Buten-1-amine, 3-chloro- involves its reactive functional groups. The amine group can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactions are facilitated by the presence of the chlorine atom, which acts as a leaving group in substitution reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Buten-1-amine Hydrochloride (CAS 17875-18-2)

  • Structure : Differs by the absence of a chloro substituent and the presence of a hydrochloride salt.
  • Applications : Used in peptide synthesis and as a building block in pharmaceuticals.
  • Reactivity : The hydrochloride salt enhances stability but reduces nucleophilicity compared to 3-chloro-2-buten-1-amine.
  • Safety: Limited hazard data available, but likely less volatile than the chloro derivative .

3-Chloro-1-butene (CAS 563-52-0)

  • Structure : A chlorinated alkene (C₄H₇Cl) without the amine group.
  • Physical Properties : Boiling point 62–65°C, melting point -50°C .
  • Reactivity : Undergoes electrophilic addition reactions (e.g., with halogens) due to the chloro-alkene moiety.
  • Applications : Intermediate in polymer and agrochemical synthesis.

3-Chloro-N-(3-chlorobut-2-enyl)but-2-en-1-amine

  • Structure : A bis-chlorinated derivative with dual chloro and amine groups.
  • Synthesis : Likely formed via nucleophilic substitution of 3-chloro-2-buten-1-amine.

Comparison with Halogenated Amines and Alkenes

Halogenated Quinoline Derivatives

  • Example: 3-Chloroquinoline-2,4(1H,3H)-dione.
  • Synthesis: Reacted with primary amines to form 3-alkylamino derivatives, highlighting the chloro group’s role in nucleophilic substitution .
  • Contrast: The aromatic quinoline backbone confers distinct electronic effects compared to aliphatic 3-chloro-2-buten-1-amine.

Halogenated Guaiacol Derivatives

  • Example : 3-Chloroguaiacol.
  • Odor Profile: Elicits smoky, vanilla-like, and sweet notes, unlike 3-chloro-2-buten-1-amine, which lacks aromaticity .
  • Purity : Synthesized at 100% purity, comparable to high-purity 3-chloro-2-buten-1-amine .

Chlorinated Mandelic Acid Derivatives

  • Example : 3-Chloromandelic acid.
  • Biotransformation : Formed enantioselectively (R-isomer) from 3-chlorobenzaldehyde, demonstrating metabolic specificity absent in aliphatic chloro-amines .

Physicochemical and Hazard Comparison

Compound CAS Molecular Formula Boiling Point (°C) Hazards (GHS)
2-Buten-1-amine, 3-chloro- 56930-04-2 C₄H₈ClN Not reported H302, H315, H319, H335
3-Buten-1-amine HCl 17875-18-2 C₄H₁₀ClN Not reported Limited data (likely less volatile)
3-Chloro-1-butene 563-52-0 C₄H₇Cl 62–65 Flammable, irritant
3-Chloroguaiacol 未提供 C₇H₇ClO₂ Not reported Smoky odor, high purity

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